methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the triazole family This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate can be synthesized through various methods. One common approach involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . Another method includes the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis. This method involves the reaction of triazole carboxylates with amines under neutral conditions, using toluene as a solvent. The use of microwave energy significantly reduces reaction times and enhances yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, including antiviral agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-1,2,4-triazole-3-carboxylate
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 1,2,4-Triazole-3-carboxamides
Uniqueness
Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical properties and enhances its potential applications in various fields. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Biological Activity
Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals and agriculture due to its antifungal, antibacterial, and antitumor properties. This article delves into the biological activities of this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a heterocyclic structure with three nitrogen atoms, which contributes to its unique biological properties. The compound's molecular formula is C12H12N4O2, and it exhibits characteristics typical of triazole derivatives, including solubility in organic solvents and stability under various conditions.
Antifungal Activity
This compound has demonstrated significant antifungal activity against various fungal pathogens. In studies, it was found to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for these fungi were reported at concentrations as low as 10 µg/mL, indicating potent antifungal effects .
Antibacterial Activity
The compound also exhibits broad-spectrum antibacterial activity. It has been tested against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the antibacterial activity data:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
Salmonella typhimurium | 30 |
These results suggest that this compound could be a candidate for developing new antibacterial agents .
Antitumor Activity
Recent studies have indicated that this compound possesses antitumor properties. It has shown cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The results from an MTT assay demonstrated a dose-dependent decrease in cell viability at concentrations ranging from 10 to 100 µg/mL. Notably, the compound exhibited an IC50 value of approximately 30 µg/mL against acute lymphoblastic leukemia cells .
The biological activities of this compound are attributed to its ability to interact with specific biological targets. For instance:
- Antifungal Mechanism : The compound disrupts fungal cell membrane integrity and inhibits key enzymes involved in ergosterol biosynthesis.
- Antibacterial Mechanism : It interferes with bacterial cell wall synthesis and protein synthesis pathways.
- Antitumor Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals .
Toxicity and Safety Profile
Toxicity studies indicate that this compound has low toxicity levels. In vitro tests on human peripheral blood mononuclear cells (PBMCs) showed cell viability rates above 90% at high doses (up to 100 µg/mL), suggesting a favorable safety profile for potential therapeutic applications .
Current Research Trends
Research on this compound continues to evolve. Current studies focus on:
- Enhancing Efficacy : Modifying the chemical structure to improve potency against resistant strains.
- Combination Therapies : Investigating synergistic effects with other antimicrobial agents.
- Mechanistic Studies : Elucidating detailed mechanisms of action through molecular docking studies and pathway analyses .
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 4-benzyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)10-13-12-8-14(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
WRUSYDRVBLXDTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=CN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.